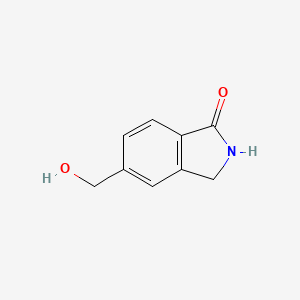

5-(Hydroxymethyl)isoindolin-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-5-6-1-2-8-7(3-6)4-10-9(8)12/h1-3,11H,4-5H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSGVDRDPKNSIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)CO)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40739807 | |

| Record name | 5-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926307-97-3 | |

| Record name | 5-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-(Hydroxymethyl)isoindolin-1-one: A Versatile Scaffold in Modern Drug Discovery

Introduction: The isoindolin-1-one framework is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry. Its rigid, bicyclic core is present in a multitude of natural products and synthetically derived compounds, demonstrating a vast spectrum of biological activities.[1][2][3][4] The clinical significance of this scaffold is underscored by its presence in blockbuster drugs such as Lenalidomide, a cornerstone in the treatment of multiple myeloma.[5]

This technical guide focuses on a key derivative, 5-(Hydroxymethyl)isoindolin-1-one . The strategic introduction of a hydroxymethyl group onto the isoindolin-1-one core is not a trivial modification. This functional group serves as a powerful tool for medicinal chemists, offering a handle to modulate critical physicochemical and pharmacokinetic properties. It can enhance aqueous solubility, introduce new hydrogen bonding interactions with biological targets, and serve as a crucial synthetic intermediate for the development of advanced prodrugs and analogs.[6] This document provides an in-depth analysis of its structure, properties, synthesis, and pivotal role in contemporary drug development for an audience of researchers and pharmaceutical scientists.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted lactam built upon a fused benzene and pyrrolidinone ring system. The chemical structure and its key identifiers are presented below.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | 5-(Hydroxymethyl)-2,3-dihydroisoindol-1-one | [7] |

| CAS Number | 926307-97-3 | [7][8] |

| Molecular Formula | C₉H₉NO₂ | [7][8][9] |

| Molecular Weight | 163.17 g/mol | [8][10] |

| Appearance | Light brown solid | [9] |

| Canonical SMILES | C1C2=C(C=CC(=C2)CO)C(=O)N1 | [8][9] |

| InChIKey | SCSGVDRDPKNSIW-UHFFFAOYSA-N | [8][9] |

| Stability | Stable under normal conditions. | [11][12] |

| Incompatibilities | Strong oxidizing agents, strong bases. | [13][14] |

| Storage | Store in a cool, dry, well-ventilated area. | [11] |

Synthesis and Mechanistic Rationale

The synthesis of the isoindolin-1-one core is a well-established field, with numerous methodologies available. For producing this compound, a highly efficient and common strategy involves the reductive amination and subsequent intramolecular amidation of a suitably substituted benzaldehyde derivative.

Rationale for Method Selection: The reductive C-N coupling of 2-carboxybenzaldehydes with primary amines is a robust and scalable method.[15] It utilizes readily accessible starting materials and often proceeds with high yields. The use of a reducing agent like hydrogen gas with a platinum catalyst is a classic and effective approach for the initial imine reduction, which is followed by a spontaneous or thermally induced cyclization to form the stable lactam ring.

Generalized Experimental Protocol:

-

Reaction Setup: To a solution of methyl 2-formyl-4-(hydroxymethyl)benzoate in a suitable solvent (e.g., ethanol/water mixture), add a primary amine source (e.g., ammonia or an ammonium salt).

-

Reductive Amination: The reaction vessel is charged with a catalyst, such as platinum on carbon (Pt/C), and placed under a hydrogen atmosphere (typically 1-4 bar). The mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Intramolecular Amidation/Cyclization: The intermediate amino ester, upon formation, undergoes intramolecular cyclization to form the thermodynamically stable five-membered lactam ring, releasing methanol as a byproduct. This step can sometimes be facilitated by heating.

-

Workup and Purification: The catalyst is removed by filtration (e.g., through Celite). The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

Synthetic Workflow Diagram:

Caption: Generalized workflow for the synthesis of this compound.

Alternative Advanced Methodologies: Modern organic synthesis offers several other powerful routes to the isoindolin-1-one scaffold, including ultrasonic-assisted synthesis from 3-alkylidenephthalides[16] and metal-free photoredox-catalyzed additions to benzamides[15], which can offer advantages in terms of reaction time and milder conditions.

Spectroscopic Characterization (Predictive Analysis)

Table 2: Predicted Spectroscopic Features

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.2 - 7.8 ppm | Protons on the benzene ring, appearing as multiplets or doublets. |

| Benzylic Methylene (C4-H₂) | δ 4.6 - 4.8 ppm | Singlet for the two protons of the CH₂ group attached to the aromatic ring. | |

| Lactam Methylene (C3-H₂) | δ 4.3 - 4.5 ppm | Singlet for the two protons of the CH₂ group adjacent to the nitrogen atom. | |

| Amide Proton (N-H) | δ 8.0 - 8.5 ppm | Broad singlet, exchangeable with D₂O. | |

| Alcohol Proton (O-H) | δ 4.5 - 5.5 ppm | Broad singlet or triplet, exchangeable with D₂O. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 168 - 172 ppm | Characteristic downfield shift for the amide carbonyl carbon. |

| Aromatic Carbons | δ 120 - 145 ppm | Multiple signals corresponding to the six carbons of the benzene ring. | |

| Benzylic Methylene (CH₂OH) | δ 60 - 65 ppm | Carbon of the hydroxymethyl group. | |

| Lactam Methylene (CH₂-N) | δ 45 - 50 ppm | Carbon of the methylene group adjacent to the nitrogen. | |

| Mass Spec (ESI+) | Molecular Ion | m/z 164.06 [M+H]⁺ | Protonated molecule corresponding to the exact mass of C₉H₉NO₂. |

| FT-IR | O-H Stretch | 3200 - 3400 cm⁻¹ (broad) | Alcohol hydroxyl group. |

| N-H Stretch | 3150 - 3300 cm⁻¹ | Amide N-H bond. | |

| C=O Stretch | 1660 - 1700 cm⁻¹ (strong) | Amide carbonyl (lactam) stretching vibration. | |

| C-O Stretch | 1000 - 1100 cm⁻¹ | Alcohol C-O bond. |

Role in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block in the design of novel therapeutics. The isoindolin-1-one core itself is associated with a wide array of biological activities.[1][3]

Table 3: Biological Activities Associated with the Isoindolin-1-one Scaffold

| Biological Activity | Therapeutic Area | Reference(s) |

| Antimicrobial / Antibacterial | Infectious Disease | [1][19][20] |

| Antiviral (including Anti-HIV) | Infectious Disease | [1] |

| Anticancer / Antitumor | Oncology | [1][3] |

| Anti-inflammatory | Immunology | [4] |

| Antidiabetic | Metabolic Disease | [1][4] |

| CNS Activity (Antipsychotic) | Neurology | [1][4] |

The hydroxymethyl group at the 5-position provides a strategic advantage for lead optimization and drug design, as illustrated below.

Caption: The strategic role of hydroxymethylation in drug discovery.

Causality in Experimental Design:

-

Improving Pharmacokinetics (PK): Poor aqueous solubility is a common reason for drug candidate failure. The introduction of a polar hydroxymethyl group is a deliberate strategy to improve this parameter, which can lead to better absorption and bioavailability.[6]

-

Enhancing Pharmacodynamics (PD): The hydroxyl group is both a hydrogen bond donor and acceptor. This allows for new, potentially high-affinity interactions with amino acid residues in a target protein's binding pocket, which can significantly increase potency.[6]

-

Enabling Prodrug Strategies: The primary alcohol of the hydroxymethyl group is an ideal site for esterification. This allows for the creation of ester prodrugs that can be designed to be more lipophilic (for better membrane permeability) and are later cleaved by esterases in the plasma to release the active parent drug.[6]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[12][13]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.

-

Fire Safety: In case of fire, use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[12] Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[12][13]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11][12]

Conclusion and Future Outlook

This compound is more than just another chemical intermediate; it is a strategically designed building block for the advancement of medicinal chemistry programs. Its isoindolin-1-one core provides a proven pharmacophore with diverse biological potential, while the hydroxymethyl substituent offers a rational and effective means to optimize drug-like properties. Future research will undoubtedly continue to leverage this scaffold in the synthesis of novel compound libraries for screening against a wide array of therapeutic targets, from oncology and infectious diseases to neurological disorders. The inherent versatility of this molecule ensures its continued relevance in the quest for new and improved therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 9. This compound,926307-97-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 10. 6-(Hydroxymethyl)isoindolin-1-one | C9H9NO2 | CID 119084981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. Isoindolinone synthesis [organic-chemistry.org]

- 16. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 5-(Hydroxymethyl)isoindolin-1-one from Phthalimide Derivatives: A Guide to Core Methodologies and Mechanistic Insights

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

5-(Hydroxymethyl)isoindolin-1-one is a valuable heterocyclic scaffold and a key building block in the synthesis of various pharmacologically active molecules. Its structure combines a lactam moiety with a reactive primary alcohol, making it a versatile intermediate for further chemical elaboration. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, starting from readily accessible phthalimide derivatives. We will dissect the core chemical transformations, focusing on the principles of chemoselective reduction. This document offers detailed experimental protocols, mechanistic discussions, and comparative data to equip researchers in medicinal chemistry and process development with the knowledge to efficiently synthesize this important compound.

Introduction and Strategic Overview

The isoindolin-1-one core is present in a range of bioactive compounds. The addition of a hydroxymethyl group at the C-5 position introduces a crucial functional handle for constructing more complex molecular architectures, particularly in drug discovery programs. The synthesis of this target molecule from phthalimide precursors presents a distinct chemical challenge: the selective reduction of a robust cyclic imide system.

The primary transformation involves two key events:

-

Reduction of the Phthalimide Core: One of the two imide carbonyl groups must be reduced to a methylene group (CH₂) to form the isoindolin-1-one (lactam) ring.

-

Formation of the Hydroxymethyl Group: A precursor functional group at the 5-position of the phthalimide ring, typically an ester or carboxylic acid, must be reduced to a primary alcohol.

The central challenge lies in achieving this selectivity without over-reduction of the entire phthalimide system to a diol or causing undesired ring-opening of the lactam. This guide will focus on two robust and widely applicable strategies: Catalytic Hydrogenation and Hydride-Mediated Reduction .

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule traces its origin back to a 5-substituted phthalimide, which in turn can be synthesized from trimellitic anhydride. This analysis highlights the key bond formations and functional group interconversions required.

Caption: Retrosynthetic pathway for this compound.

Core Synthetic Methodology I: Catalytic Hydrogenation

Catalytic hydrogenation offers a clean and efficient method for the selective reduction of one phthalimide carbonyl group to a methylene group, directly yielding the isoindolin-1-one scaffold. This reaction is typically performed over a palladium catalyst.

Principle and Mechanistic Insight

Phthalimide itself is often resistant to catalytic hydrogenation under neutral conditions.[1] However, the presence of a strong acid promoter, such as trifluoroacetic acid (TFA), dramatically facilitates the reaction.[2] The proposed mechanism involves the following key steps:

-

Protonation: The acid protonates one of the carbonyl oxygens of the imide, increasing the electrophilicity of the corresponding carbonyl carbon.

-

Hydride Transfer: The palladium catalyst, activated by H₂, delivers a hydride to the protonated carbonyl carbon.

-

Dehydration & Further Reduction: A sequence of steps involving dehydration and further hydrogenation leads to the formation of the methylene bridge, resulting in the stable isoindolin-1-one ring system.

This method's primary advantage is its directness in forming the lactam ring. The main consideration is the stability of the 5-position substituent under the hydrogenation conditions. An ester group at this position is generally stable, allowing for a two-step sequence: first hydrogenation of the imide, then reduction of the ester.

Experimental Protocol: Synthesis of 5-(Ethoxycarbonyl)isoindolin-1-one

This protocol describes the formation of the isoindolin-1-one core, starting from a phthalimide bearing an ester group.

Materials:

-

5-(Ethoxycarbonyl)-N-benzylphthalimide

-

10% Palladium on Carbon (Pd/C)

-

Ethyl Acetate (EtOAc)

-

Trifluoroacetic Acid (TFA)

-

Hydrogen Gas (H₂)

Procedure:

-

To a solution of 5-(ethoxycarbonyl)-N-benzylphthalimide (1.0 eq) in ethyl acetate, add 10% Pd/C (10 mol%).

-

Add trifluoroacetic acid (1.5 eq) to the suspension.

-

Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-(ethoxycarbonyl)-N-benzylisoindolin-1-one.

Core Synthetic Methodology II: Hydride-Mediated Reduction

Reduction using metal hydrides, particularly sodium borohydride (NaBH₄), provides an alternative and powerful route. This pathway typically proceeds through a 3-hydroxyisoindolin-1-one (a hydroxylactam) intermediate, which can then be further transformed.

Principle and Mechanistic Insight

The reduction of phthalimides with NaBH₄ is highly dependent on the solvent system.[3][4] In alcoholic media, NaBH₄ selectively reduces one carbonyl group to a hydroxyl group, forming a stable hydroxylactam.[5]

-

Step A: Hydroxylactam Formation: The hydride attacks one of the imide carbonyls. The choice of an aqueous alcohol solvent (e.g., methanol/water or isopropanol/water) is crucial for moderating the reactivity of the borohydride and preventing over-reduction or ring-opening to an o-hydroxymethylbenzamide.[3][6]

-

Step B: Deoxygenation: The resulting hydroxylactam can be reduced to the target isoindolin-1-one via ionic hydrogenation (e.g., using triethylsilane and an acid) or other deoxygenation methods.

This two-step approach offers excellent control and is often more tolerant of various functional groups compared to direct catalytic hydrogenation.

Caption: Two-step workflow for the hydride-mediated synthesis of the isoindolin-1-one core.

Experimental Protocol: Two-Step Hydride Reduction

Part A: Synthesis of 3-Hydroxy-5-(ethoxycarbonyl)isoindolin-1-one

-

Dissolve 5-(ethoxycarbonyl)phthalimide (1.0 eq) in a 6:1 mixture of methanol and water.[6]

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of acetic acid until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude hydroxylactam, which can often be used in the next step without further purification.

Part B: Deoxygenation to 5-(Ethoxycarbonyl)isoindolin-1-one

-

Dissolve the crude hydroxylactam from Part A (1.0 eq) in dichloromethane (DCM).

-

Add triethylsilane (Et₃SiH) (2.0 eq).

-

Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (2.0 eq) dropwise.

-

Stir the reaction at room temperature for 2-4 hours until TLC indicates completion.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to afford 5-(ethoxycarbonyl)isoindolin-1-one.

Final Step: Reduction of the Ester to Hydroxymethyl Group

Once the 5-(alkoxycarbonyl)isoindolin-1-one core is synthesized by either of the above methods, the final step is the reduction of the ester to the primary alcohol. This requires a reducing agent that is selective for the ester over the lactam carbonyl.

Protocol: Ester Reduction

Materials:

-

5-(Ethoxycarbonyl)isoindolin-1-one

-

Lithium Borohydride (LiBH₄) or Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve 5-(ethoxycarbonyl)isoindolin-1-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add a solution of LiBH₄ (2.0 eq) in THF. (Note: LiBH₄ is generally more selective for esters in the presence of amides than LiAlH₄, but conditions may need optimization).

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to 0 °C and carefully quench by the sequential addition of water, followed by 15% aqueous NaOH, and then more water.

-

Stir the resulting suspension vigorously for 30 minutes, then filter through Celite.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Data Summary and Comparison

The choice between catalytic hydrogenation and hydride reduction depends on substrate compatibility, available equipment, and desired scale.

| Parameter | Catalytic Hydrogenation | Hydride-Mediated Reduction |

| Key Reagents | Pd/C, H₂, TFA | NaBH₄, Et₃SiH, TFA, LiBH₄ |

| Number of Steps | 2 (Imide reduction, then ester reduction) | 3 (Hydroxylactam formation, deoxygenation, ester reduction) |

| Selectivity | Good for imide; potential for side reactions on other reducible groups. | Excellent; stepwise approach allows for high chemoselectivity. |

| Operational Safety | Requires handling of pressurized hydrogen gas. | Requires careful handling of reactive metal hydrides and quenching procedures. |

| Typical Overall Yield | 60-75% | 65-80% |

Conclusion

The synthesis of this compound from phthalimide derivatives is a multi-step process that hinges on the selective reduction of both the imide and an aromatic substituent. Both catalytic hydrogenation and hydride-mediated pathways are effective and reliable. The hydride reduction route, while involving an additional step, often provides greater control and higher overall yields due to the milder conditions and stepwise nature of the transformations. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to successfully synthesize this versatile chemical building block for applications in drug discovery and development.

References

- 1. scilit.com [scilit.com]

- 2. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An Oxidation Study of Phthalimide-Derived Hydroxylactams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of 2-hydroxymethylbenzamides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-(Hydroxymethyl)isoindolin-1-one: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-(Hydroxymethyl)isoindolin-1-one (CAS No: 926307-97-3; Molecular Formula: C₉H₉NO₂; Molecular Weight: 163.17 g/mol ). In the absence of publicly available experimental spectra, this document leverages predictive models and established spectroscopic principles to offer a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines robust, field-proven methodologies for the acquisition of this data, providing researchers and drug development professionals with a practical framework for its synthesis and characterization.

Introduction and Molecular Structure

This compound is a substituted isoindolinone, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The structural features of this compound—a bicyclic lactam with aromatic and alcohol functionalities—give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity and purity during synthesis and for subsequent use in research and development.

This guide is structured to provide both predictive data and the experimental context for its verification. While extensive searches of scientific databases and chemical supplier catalogs did not yield publicly available experimental spectra for this specific molecule, the principles of spectroscopy allow for a highly accurate prediction of its spectral features.

Molecular Structure and Atom Numbering:

The following diagram illustrates the chemical structure of this compound with standardized atom numbering for unambiguous assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound based on established principles and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts are presented below. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) to ensure solubility and to observe the exchangeable protons of the amide and alcohol groups.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Atom Number | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (NH) | ~8.5 (s, 1H) | - |

| 3 (Ar-H) | ~7.4 (d, 1H) | ~122.0 |

| 4 (Ar-H) | ~7.3 (s, 1H) | ~121.5 |

| 6 (Ar-H) | ~7.6 (d, 1H) | ~128.0 |

| 8 (C=O) | - | ~168.0 |

| 9 (CH₂) | ~4.3 (s, 2H) | ~45.0 |

| 10 (CH₂) | ~4.5 (d, 2H) | ~62.0 |

| 11 (OH) | ~5.2 (t, 1H) | - |

| 2 | - | ~145.0 |

| 5 | - | ~140.0 |

| 7 | - | ~132.0 |

Interpretation and Rationale:

-

¹H NMR: The aromatic protons on the benzene ring are expected to appear in the range of 7.3-7.6 ppm, with their specific shifts and coupling patterns dictated by their positions relative to the electron-withdrawing amide and electron-donating hydroxymethyl groups. The benzylic protons of the isoindolinone ring (C9-H₂) are anticipated to be a singlet around 4.3 ppm. The methylene protons of the hydroxymethyl group (C10-H₂) will likely appear as a doublet around 4.5 ppm due to coupling with the hydroxyl proton, which itself is expected to be a triplet around 5.2 ppm. The amide proton (N1-H) is predicted to be a broad singlet at a downfield shift of approximately 8.5 ppm.

-

¹³C NMR: The carbonyl carbon (C8) of the lactam is the most deshielded, with a predicted chemical shift around 168.0 ppm. The aromatic carbons will resonate in the typical range of 121-145 ppm. The aliphatic carbons of the methylene groups (C9 and C10) are expected at approximately 45.0 ppm and 62.0 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The solid-state IR spectrum of this compound is expected to exhibit characteristic absorption bands as detailed below.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

|---|---|---|---|

| 3400-3200 | O-H (alcohol) | Stretching | Strong, Broad |

| ~3200 | N-H (lactam) | Stretching | Medium, Broad |

| 3100-3000 | C-H (aromatic) | Stretching | Medium |

| 2950-2850 | C-H (aliphatic) | Stretching | Medium |

| ~1680 | C=O (lactam) | Stretching | Strong |

| 1600-1450 | C=C (aromatic) | Stretching | Medium |

| ~1050 | C-O (alcohol) | Stretching | Strong |

Interpretation and Rationale: The most prominent peaks will be the strong, broad absorption of the alcohol O-H stretch and the strong, sharp absorption of the lactam C=O stretch. The N-H stretch of the lactam will also be present. The presence of both aromatic and aliphatic C-H stretches will further confirm the molecular structure.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for a molecule like this compound. The analysis would likely be performed in positive ion mode.

Expected Observations (ESI+):

-

Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 164.07.

-

Adducts: Depending on the solvent system, adducts such as [M+Na]⁺ at m/z 186.05 or [M+K]⁺ at m/z 202.02 may also be observed.

-

Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to the loss of water (-18 Da) from the hydroxymethyl group, resulting in a fragment at m/z 146.06. Further fragmentation could involve the loss of CO (-28 Da) from the lactam ring.

Caption: Predicted ESI-MS fragmentation pathway.

Methodologies for Spectroscopic Analysis

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

Caption: General workflow for spectroscopic characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of high-purity DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

IR Spectroscopy Protocol

The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent system, such as a 50:50 mixture of methanol and water, possibly with a small amount of formic acid (0.1%) to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Acquisition (Positive Ion Mode):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas flow, and source temperature, to maximize the signal of the molecular ion.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500).

-

-

Tandem MS (MS/MS):

-

If fragmentation information is desired, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 164.07) as the precursor and applying collision energy to induce fragmentation.

-

Conclusion

This technical guide provides a robust predictive framework for the spectroscopic analysis of this compound. The tabulated predicted data for NMR, IR, and MS, coupled with detailed experimental protocols, offer a comprehensive resource for researchers. Adherence to these methodologies will enable the unambiguous structural confirmation and purity assessment of this compound, facilitating its application in drug discovery and other scientific endeavors.

An In-Depth Technical Guide to 5-(Hydroxymethyl)isoindolin-1-one: A Key Building Block in Medicinal Chemistry

For Immediate Release

This technical guide provides a comprehensive overview of 5-(Hydroxymethyl)isoindolin-1-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While specific experimental data for this particular molecule is not extensively detailed in publicly accessible literature, this document synthesizes available information and provides expert insights into its chemical identity, properties, potential synthesis, and its role as a valuable scaffold in medicinal chemistry.

Core Compound Identification

IUPAC Name: 5-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one[1]

CAS Number: 926307-97-3[1]

Molecular Formula: C₉H₉NO₂

Molecular Weight: 163.17 g/mol

The isoindolin-1-one core is a prominent structural motif found in a variety of biologically active natural products and synthetic pharmaceuticals.[2][3] The presence of a hydroxymethyl group on the benzene ring of this scaffold provides a reactive handle for further chemical modifications, making this compound a versatile intermediate in the synthesis of more complex molecules.[4]

Physicochemical and Safety Profile

Table 1: Physicochemical and Safety Data for this compound

| Property | Value/Information | Source(s) |

| Appearance | Likely a solid | General observation for similar compounds |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | AK Scientific, Inc. |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | AK Scientific, Inc. |

Expert Insight: The hazard profile suggests that standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. Work in a well-ventilated area or a fume hood is recommended to avoid inhalation of any dust or vapors.

Synthesis Strategies and Methodologies

A specific, experimentally validated protocol for the synthesis of this compound is not detailed in the reviewed literature. However, based on established methods for the synthesis of the isoindolin-1-one scaffold, a plausible synthetic route can be proposed. A common and effective approach involves the reductive cyclization of a suitable starting material, such as a derivative of 2-formylbenzoic acid.

Proposed Synthetic Pathway

A potential synthesis could involve the following conceptual steps, as illustrated in the workflow diagram below. This pathway is based on general methodologies for similar structures and would require experimental optimization.

Conceptual Experimental Protocol

This is a theoretical protocol and has not been experimentally validated.

-

Step 1: Preparation of a Suitable Precursor. A derivative of phthalic acid bearing a hydroxymethyl group at the 4-position would be the logical starting material. This could be selectively esterified and then reduced to form the corresponding 2-formylbenzoate derivative. The choice of reagents and reaction conditions would be critical to ensure the selectivity of the reduction and to protect the hydroxymethyl group if necessary.

-

Step 2: Reductive Amination and Cyclization. The resulting aldehyde could then be subjected to a reductive amination reaction in the presence of an ammonia source. This would form an intermediate amine that would subsequently undergo intramolecular cyclization to form the lactam ring of the isoindolin-1-one. Catalytic hydrogenation or the use of a reducing agent such as sodium borohydride could be employed.

Causality Behind Experimental Choices: The proposed use of a 2-formylbenzoic acid derivative is a common strategy in isoindolinone synthesis as it provides the necessary functional groups in the correct positions for cyclization.[5] Reductive amination is a robust and widely used method for forming the carbon-nitrogen bond required for the lactam ring. The choice of an ammonia source is crucial for the formation of the unsubstituted lactam nitrogen.

Spectroscopic Characterization (Predicted)

As no experimental spectra for this compound were found, this section provides a prediction of the key spectroscopic features based on the compound's structure. These predictions are valuable for researchers who may synthesize this compound and require a reference for its characterization.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Signals in the aromatic region (typically δ 7-8 ppm) corresponding to the three protons on the benzene ring. The substitution pattern would lead to a specific splitting pattern.

-

Methylene Protons (-CH₂-): A singlet or a pair of doublets in the region of δ 4-5 ppm for the two protons of the lactam methylene group.

-

Hydroxymethyl Protons (-CH₂OH): A singlet or doublet around δ 4.5-5.0 ppm for the two protons of the hydroxymethyl group. The hydroxyl proton would likely appear as a broad singlet.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm).

-

Methylene Carbon (-CH₂-): A signal around δ 40-50 ppm.

-

Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-70 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

N-H Stretch: A sharp to medium absorption band around 3200-3400 cm⁻¹ from the lactam N-H.

-

C=O Stretch (Amide): A strong, sharp absorption band around 1650-1700 cm⁻¹.

-

C-O Stretch: An absorption band in the region of 1000-1200 cm⁻¹.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): An ion peak at m/z = 163, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of water (M-18), the hydroxymethyl group (M-31), and other characteristic fragments of the isoindolinone ring.

Applications in Drug Discovery and Development

The isoindolin-1-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[6] This makes derivatives of this compound attractive candidates for the development of new therapeutic agents across various disease areas.

Key Therapeutic Areas for Isoindolin-1-one Derivatives:

-

Oncology: Several isoindolinone-based compounds have shown potent anticancer activity.[7][8] The ability to modify the core structure allows for the fine-tuning of activity against specific cancer-related targets.

-

Central Nervous System (CNS) Disorders: The isoindolinone scaffold has been incorporated into molecules targeting CNS pathways, with potential applications in treating neurological and psychiatric conditions.[9]

-

Antimicrobial and Antiviral Agents: Derivatives of isoindolin-1-one have been investigated for their potential to combat bacterial and viral infections.[2][6][10]

The hydroxymethyl group of this compound serves as a critical functional handle for chemists to build upon this privileged scaffold. It allows for the attachment of various pharmacophores and modifying groups through esterification, etherification, or conversion to other functional groups, thereby enabling the exploration of a wide chemical space in the search for new drug candidates. The general importance of the isoindolin-1-one core in drug development is illustrated in the following diagram.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. While a comprehensive experimental profile is not yet widely published, its structural features, particularly the versatile hydroxymethyl group on the privileged isoindolin-1-one scaffold, mark it as a key building block for the synthesis of novel compounds with a wide range of potential therapeutic applications. Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential in drug discovery and development.

References

- 1. 5-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one [synhet.com]

- 2. researchgate.net [researchgate.net]

- 3. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US20210332029A1 - Isoindolin-1-on derivative, method for preparing same, and pharmaceutical composition comprising same as effective component for preventing or treating cancer - Google Patents [patents.google.com]

- 8. US11976059B2 - Isoindolin-1-on derivative, method for preparing same, and pharmaceutical composition comprising same as effective component for preventing or treating cancer - Google Patents [patents.google.com]

- 9. Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Isoindolin-1-one Scaffold: A Privileged Core from Historical Obscurity to Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Versatile Pharmacophore

The isoindolin-1-one framework, a bicyclic γ-lactam, has emerged from relative obscurity to become a "privileged scaffold" in modern medicinal chemistry. Its rigid, yet subtly tunable, structure provides an ideal foundation for designing molecules with specific three-dimensional orientations, enabling precise interactions with a wide array of biological targets.[1][2] This guide provides a comprehensive overview of the discovery and historical evolution of the isoindolin-1-one core, from its early synthetic origins to its central role in blockbuster drugs and its ongoing exploration across diverse therapeutic landscapes. We will delve into the key synthetic milestones, the pivotal discovery of its immunomodulatory properties, and the expanding scope of its biological activities, offering field-proven insights for professionals in drug discovery and development.

A Historical Perspective: From Phthalimide Chemistry to a Privileged Core

The history of the isoindolin-1-one scaffold is intrinsically linked to the chemistry of phthalimide, its more oxidized precursor. While the exact first synthesis of the parent isoindolin-1-one, also known as phthalimidine, is not prominently documented, its conceptual origins can be traced back to the burgeoning field of aromatic chemistry in the 19th century.

A significant related discovery was the Gabriel synthesis of primary amines, developed by German chemist Siegmund Gabriel in the late 19th century.[3][4][5] This reaction, which utilizes potassium phthalimide to alkylate primary alkyl halides, became a cornerstone of amine synthesis.[3][5][6] Although not a direct synthesis of isoindolin-1-one, the extensive study of phthalimide chemistry laid the groundwork for the eventual exploration of its reduced derivatives.

Early synthetic approaches to the isoindolin-1-one core were often multi-step and lacked the efficiency of modern methods. However, these foundational studies were crucial in establishing the fundamental reactivity of the bicyclic system.

The Thalidomide Saga: A Paradigm Shift and the Dawn of a New Therapeutic Class

The trajectory of the isoindolin-1-one scaffold was irrevocably altered by the rise and fall, and subsequent resurrection, of thalidomide . Initially marketed in the late 1950s as a sedative and antiemetic, its tragic teratogenic effects led to its withdrawal from the market. However, later discoveries of its potent anti-inflammatory and anti-angiogenic properties sparked a renaissance in research into its mechanism of action and the development of safer, more effective analogs.

This led to the development of the Immunomodulatory Drugs (IMiDs®) , a class of therapeutics that have revolutionized the treatment of multiple myeloma and other hematological malignancies. The core of these groundbreaking drugs is the isoindolin-1-one scaffold.

Key Immunomodulatory Drugs Featuring the Isoindolin-1-one Core:

| Drug | Year of First Approval (US) | Key Structural Feature | Primary Indication |

| Thalidomide | 1998 | Phthalimide-glutarimide | Multiple Myeloma, Erythema Nodosum Leprosum |

| Lenalidomide | 2005 | 4-amino-isoindolin-1-one-glutarimide | Multiple Myeloma, Myelodysplastic Syndromes |

| Pomalidomide | 2013 | 4-amino-isoindolin-1-one-glutarimide | Multiple Myeloma |

The discovery that these molecules function as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex was a landmark in understanding their pleiotropic effects. By binding to CRBN, they induce the ubiquitination and subsequent degradation of specific substrate proteins, leading to downstream anti-proliferative, anti-angiogenic, and immunomodulatory activities.

Caption: Mechanism of action of Immunomodulatory Drugs (IMiDs).

Evolution of Synthetic Methodologies: From Classical to Contemporary

The growing importance of the isoindolin-1-one scaffold has driven the development of a diverse array of synthetic strategies. These methods have evolved from classical, often harsh, multi-step procedures to more efficient, atom-economical, and versatile modern techniques.

Classical Approaches:

-

Reductive Cyclization of 2-Cyanobenzoic Acids: An early approach involved the reduction of the nitrile group of a 2-cyanobenzoic acid derivative, followed by intramolecular cyclization.

-

From Phthalic Anhydride Derivatives: Various multi-step sequences starting from phthalic anhydride or its derivatives have been historically employed.

Modern Synthetic Strategies:

Modern synthetic chemistry has provided a powerful toolkit for the construction of the isoindolin-1-one core with greater efficiency and functional group tolerance.

A highly efficient and versatile method involves the one-pot reductive amination of 2-carboxybenzaldehyde with a primary amine, followed by intramolecular cyclization.[7]

Experimental Protocol: Synthesis of N-Benzylisoindolin-1-one

-

Reaction Setup: To a solution of 2-carboxybenzaldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask, add benzylamine (1.1 mmol).

-

Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as ultrathin platinum nanowires.

-

Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (1 bar) and stir at room temperature for 12-24 hours.

-

Workup and Purification: Upon completion of the reaction (monitored by TLC), filter the catalyst, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-benzylisoindolin-1-one.[7]

Caption: Workflow for isoindolin-1-one synthesis via reductive amination.

Palladium-catalyzed cross-coupling and carbonylation reactions have emerged as powerful tools for the synthesis of isoindolin-1-ones. These methods often offer high yields and broad substrate scope.[8][9][10]

Experimental Protocol: Palladium-Catalyzed Carbonylative Cyclization

-

Reaction Setup: In a pressure vessel, combine the o-halobenzoate (1.0 mmol), primary amine (1.2 mmol), Pd(OAc)2 (5 mol%), a suitable phosphine ligand (e.g., dppp, 10 mol%), and a base (e.g., Cs2CO3, 2.0 equiv) in a solvent such as toluene (10 mL).[8]

-

Carbonylation: Seal the vessel, purge with carbon monoxide (CO), and then pressurize with CO (typically 1-10 atm).

-

Heating and Reaction: Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

-

Workup and Purification: After cooling to room temperature and carefully venting the CO, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography to yield the desired isoindolin-1,3-dione.[8] A similar strategy can be adapted for the synthesis of isoindolin-1-ones.

The Ugi four-component reaction provides a rapid and efficient route to highly functionalized isoindolin-1-one derivatives in a single step.[11][12][13][14][15] This reaction involves the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Beyond Immunomodulation: The Expanding Therapeutic Landscape

The versatility of the isoindolin-1-one scaffold extends far beyond its application in immunomodulatory drugs. Its unique structural features have made it an attractive core for the development of therapeutic agents targeting a wide range of diseases.[16][17][18][19]

A Privileged Scaffold in Diverse Therapeutic Areas:

| Therapeutic Area | Biological Target(s) | Example Compound(s) / Research Area |

| Oncology | PARP, Kinases (e.g., CDK7, EGFR) | PARP inhibitors, CDK7 inhibitors[20][21][22][23] |

| Neuroscience | GABAA Receptors | Pazinaclone, Pagoclone (anxiolytics)[3][4][5][17][24][25][26] |

| Infectious Diseases | Viral Proteins (e.g., against TMV, RSV) | Various experimental antiviral agents[11][16][27][28] |

| Inflammatory Diseases | Pro-inflammatory Cytokines | Analogs of thalidomide |

| Antimicrobial Agents | Bacterial and Fungal Targets | Novel synthetic derivatives[16][19] |

Structure-Activity Relationship (SAR) Insights:

-

PARP Inhibitors: The isoindolinone lactam moiety can act as a nicotinamide mimic, binding to the active site of PARP enzymes. Substitutions on the isoindolinone core and the carboxamide side chain are crucial for potency and selectivity.[20][21][23]

-

GABAA Receptor Modulators: The nature and position of substituents on the isoindolinone ring and the N-aryl group significantly influence the affinity and efficacy at different GABAA receptor subtypes.

-

Antiviral Agents: SAR studies have shown that substitutions on the N-aryl ring of 2-aryl-isoindolin-1-ones can lead to potent antiviral activity against various viruses.[6][11][16][28]

Conclusion and Future Directions

The journey of the isoindolin-1-one scaffold from a relatively obscure heterocycle to a cornerstone of modern medicinal chemistry is a testament to the power of serendipity, rigorous scientific investigation, and the continuous evolution of synthetic methodology. The thalidomide saga, while tragic in its origins, ultimately unveiled the immense therapeutic potential of this privileged core, leading to life-saving treatments for cancer patients.

Today, the isoindolin-1-one scaffold continues to be a fertile ground for drug discovery. Ongoing research is focused on:

-

Exploring New Biological Targets: Expanding the scope of isoindolin-1-one-based therapeutics to novel targets in areas such as neurodegenerative diseases, metabolic disorders, and rare diseases.

-

Developing More Selective Modulators: Fine-tuning the structure of isoindolin-1-one derivatives to achieve greater selectivity for specific biological targets, thereby improving efficacy and reducing off-target effects.

-

Advancing Synthetic Methodologies: Developing even more efficient, sustainable, and scalable synthetic routes to access a wider diversity of isoindolin-1-one analogs.

As our understanding of disease biology deepens and our synthetic capabilities expand, the isoindolin-1-one scaffold is poised to remain a central and highly productive platform for the discovery of the next generation of innovative medicines.

References

- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]

- 3. byjus.com [byjus.com]

- 4. Gabriel Phthalimide Synthesis [unacademy.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. Gabriel_synthesis [chemeurope.com]

- 7. Isoindolinone synthesis [organic-chemistry.org]

- 8. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. researchgate.net [researchgate.net]

- 14. Ugi Reaction [organic-chemistry.org]

- 15. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Buy Pazinaclone | 103255-66-9 | >98% [smolecule.com]

- 25. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. hilarispublisher.com [hilarispublisher.com]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. researchgate.net [researchgate.net]

The Isoindolin-1-one Core: A Privileged Scaffold in Natural Product Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolin-1-one framework, a benzo-fused γ-lactam, represents a cornerstone in the architecture of numerous biologically active natural products.[1] This heterocyclic scaffold has garnered significant attention from the scientific community due to its prevalence in a diverse array of compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties. The structural rigidity and synthetic tractability of the isoindolin-1-one core make it an attractive starting point for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of natural products containing the isoindolin-1-one core, delving into their structural diversity, biological activities, biosynthetic origins, and the experimental methodologies employed in their study. Our objective is to equip researchers and drug development professionals with a thorough understanding of this important natural product scaffold and to facilitate further exploration of its therapeutic potential.

Major Classes of Isoindolin-1-one Containing Natural Products

The isoindolin-1-one core is a recurring motif in several distinct classes of natural products, each with its unique structural features and biological profile. This section will explore some of the most prominent families of these compounds.

Cytochalasans: Modulators of the Cytoskeleton

The cytochalasans are a large and structurally complex family of fungal metabolites characterized by a highly substituted perhydro-isoindolone moiety fused to a macrocyclic ring.[2] Their primary mode of action involves the disruption of actin filament function, a critical component of the eukaryotic cytoskeleton. By binding to the barbed end of actin filaments, cytochalasans inhibit both the association and dissociation of actin subunits, thereby interfering with cellular processes such as cell motility, division, and morphology.[3] This potent activity on a fundamental cellular component underpins their significant cytotoxicity and has made them valuable tools in cell biology research and as potential anticancer agents.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Cytochalasin D | HCT-116 (Colon) | 1.64 ± 0.06 | [4] |

| Cytochalasin D | NCI-H460 (Lung) | 0.43 ± 0.02 | [4] |

| Cytochalasin H | A549 (Lung) | 2.5 | [5] |

| Cytochalasin H | MCF-7 (Breast) | 10.0 | [5] |

Meroterpenoids from Stachybotrys: Immunosuppressive Agents

The fungus Stachybotrys is a rich source of meroterpenoids, which are hybrid natural products derived from both terpenoid and polyketide biosynthetic pathways.[6] A notable subgroup of these compounds, the stachybotrylactams, incorporates the isoindolin-1-one scaffold and exhibits potent immunosuppressive and cytotoxic activities. Their mechanism of action is an area of active investigation, with some members showing inhibitory effects on key signaling pathways in immune cells.

| Compound | Assay | IC50 (µM) | Reference |

| Stachybotrylactam | T-cell proliferation (murine) | ~10 | [7] |

| Stachybotrylactam | B-cell proliferation (murine) | ~10 | [7] |

Peptidyl Nucleoside Antibiotics: The Pacidamycins

Pacidamycins are a family of uridyl peptidyl nucleoside antibiotics produced by Streptomyces species. Their intricate structure features a pseudopeptide backbone linked to a 3'-deoxyuridine moiety. The isoindolin-1-one core is not directly present in the final pacidamycin structure but is a key feature of related biosynthetic intermediates and synthetic analogues. Pacidamycins exhibit potent antibacterial activity by targeting and inhibiting MraY, a crucial enzyme in the bacterial cell wall biosynthesis pathway. This mode of action is distinct from many clinically used antibiotics, making them promising candidates for combating antibiotic-resistant bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) |

| Pacidamycin D | Staphylococcus aureus | 16 |

| Pacidamycin D | Enterococcus faecalis | 32 |

| Pacidamycin S | Staphylococcus aureus | 8 |

| Pacidamycin S | Enterococcus faecalis | 16 |

Isoindolobenzazepine Alkaloids: Neuroactive Compounds

A number of alkaloids featuring a fused isoindolin-1-one and benzazepine ring system have been isolated from various plant species. Prominent examples include chilenine and magallanesine, which have demonstrated interesting neuroactive properties. Chilenine has been shown to be an inhibitor of acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[8] Magallanesine has exhibited neuroprotective effects in preclinical studies, suggesting its potential for the treatment of neurodegenerative disorders.[9][10][11]

| Compound | Biological Activity | IC50/EC50 (µM) | Reference |

| Chilenine | Acetylcholinesterase Inhibition | 17.41 ± 0.22 | [2] |

| Magallanesine | Neuroprotection (glutamate-induced toxicity) | ~5 | [12] |

Biosynthesis of the Isoindolin-1-one Core

The biosynthesis of the isoindolin-1-one scaffold is a fascinating example of nature's chemical ingenuity, often involving complex enzymatic machinery.

The PKS-NRPS Assembly Line

In many fungal and bacterial systems, the carbon framework of isoindolin-1-one natural products is assembled by large, multifunctional enzymes known as Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS).[13][14][15] These enzymatic assembly lines iteratively condense simple precursor molecules (like acetate and amino acids) to construct complex molecular backbones. The biosynthesis of cytochalasans, for instance, is initiated by a hybrid PKS-NRPS that fuses a polyketide chain with an amino acid.[13][14]

Caption: Simplified PKS-NRPS assembly line for isoindolinone biosynthesis.

Enzymatic Formation of the Isoindolin-1-one Ring

Recent studies on the biosynthesis of the fungal alkaloid zinnimidine have shed light on the specific enzymatic steps involved in the formation of the isoindolin-1-one ring itself.[16][17][18][19] A key step involves the action of a flavin-dependent oxidoreductase, which catalyzes the conversion of a 1,2-benzenedimethanol intermediate into a highly reactive ortho-phthalaldehyde derivative.[19] This dialdehyde then undergoes a spontaneous condensation reaction with an amine source, such as ammonia or a primary amine, to form the characteristic γ-lactam ring of the isoindolin-1-one core.

Caption: Key enzymatic step in the formation of the isoindolin-1-one ring.

Experimental Protocols for the Study of Isoindolin-1-one Natural Products

The investigation of natural products containing the isoindolin-1-one core involves a multi-step process, from isolation and purification to structure elucidation and biological characterization.

Isolation and Purification from Fungal Cultures

The following is a generalized protocol for the isolation of isoindolin-1-one containing metabolites from fungal cultures.

-

Fermentation: Inoculate a suitable liquid or solid medium with the fungal strain of interest and incubate under optimal conditions for secondary metabolite production.[20][21][22]

-

Extraction: After the incubation period, harvest the fungal biomass and/or the culture broth. Extract the metabolites using an appropriate organic solvent, such as ethyl acetate or chloroform.[23]

-

Fractionation: Concentrate the crude extract under reduced pressure and subject it to column chromatography on silica gel or other suitable stationary phases. Elute with a gradient of solvents of increasing polarity (e.g., hexane to ethyl acetate to methanol) to separate the extract into fractions.[23]

-

Purification: Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the compounds of interest. Further purify the combined fractions using high-performance liquid chromatography (HPLC) to obtain the pure isoindolin-1-one natural products.

Caption: General workflow for the isolation of isoindolin-1-one natural products.

Structure Elucidation using Spectroscopic Methods

The determination of the chemical structure of a novel isoindolin-1-one natural product relies heavily on a combination of spectroscopic techniques.[24][25][26][27][28]

-

Mass Spectrometry (MS): Obtain the high-resolution mass spectrum to determine the accurate mass and molecular formula of the compound. Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic structural motifs.[25][26]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the assembly of the molecular skeleton. The HMBC experiment is particularly useful for identifying long-range correlations that can help piece together the entire structure, including the isoindolin-1-one core.[25][28]

-

-

Data Integration and Structure Confirmation: Integrate the data from all spectroscopic analyses to propose a chemical structure. If possible, confirm the proposed structure through total synthesis or by comparison with known compounds.

In Vitro Biological Activity Assays: Acetylcholinesterase Inhibition

The following is a protocol for determining the acetylcholinesterase (AChE) inhibitory activity of an isoindolin-1-one natural product using the Ellman's method.[2][8][29][30]

-

Reagent Preparation: Prepare solutions of AChE, the test compound at various concentrations, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure: In a 96-well plate, add the buffer, AChE solution, and the test compound. Incubate for a short period to allow for enzyme-inhibitor interaction.

-

Reaction Initiation: Add ATCI and DTNB to each well to start the enzymatic reaction.

-

Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

-

IC50 Determination: Plot the percentage of AChE inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[8]

Conclusion and Future Perspectives

Natural products featuring the isoindolin-1-one core represent a rich and diverse source of bioactive molecules with significant therapeutic potential. From the cytoskeleton-disrupting cytochalasans to the neuroprotective isoindolobenzazepine alkaloids, these compounds have provided invaluable leads for drug discovery. Advances in our understanding of their biosynthesis, particularly the role of PKS-NRPS machinery and the specific enzymes involved in ring formation, are opening up new avenues for the bioengineering of novel derivatives with improved pharmacological properties.

Future research in this field will likely focus on several key areas: the continued exploration of biodiversity to discover new isoindolin-1-one natural products, the elucidation of the mechanisms of action for compounds with promising biological activities, and the development of efficient and scalable synthetic routes to these complex molecules. The integration of genomic and metabolomic approaches will undoubtedly accelerate the discovery and characterization of this important class of natural products, paving the way for the development of the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 5. medic.upm.edu.my [medic.upm.edu.my]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Preliminary in vitro evaluation of neuroprotective and monoamine oxidase type B inhibitory effects of newly synthesized 8-aminocaffeines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Requirements for the Neuroprotective and Anti-Inflammatory Activities of the Flavanone Sterubin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective activity of a nanoparticulate formulation of the glycineB site antagonist MRZ 2/576 in transient focal ischaemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular basis of cytochalasan biosynthesis in fungi: gene cluster analysis and evidence for the involvement of a PKS-NRPS hybrid synthase by RNA silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biosynthesis of natural products by microbial iterative hybrid PKS–NRPS - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42661K [pubs.rsc.org]

- 15. Enhancing Nonribosomal Peptide Biosynthesis in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isolation of Bioactive Metabolites from Soil Derived Fungus-Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fungal Isolation Protocol | The AFWG [afwgonline.com]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. researchgate.net [researchgate.net]

- 24. Structural determination of alkaloids | PPS [slideshare.net]

- 25. Molecular Structure Analysis of Alkaloids | Applications Notes | JEOL Ltd. [jeol.com]

- 26. Structure Elucidation Of Alkaloids - Hugo Garraffo [grantome.com]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Investigation of 5-(Hydroxymethyl)isoindolin-1-one: A Technical Guide for Drug Discovery Professionals

Abstract

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide outlines a comprehensive theoretical framework for the investigation of a specific, under-explored derivative: 5-(Hydroxymethyl)isoindolin-1-one. The introduction of a hydroxymethyl group presents a strategic modification to the core scaffold, potentially enhancing solubility, modulating metabolic stability, and introducing new vector interactions for target binding.[1][2] This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the quantum chemical methodologies required to elucidate the structural, electronic, and spectroscopic properties of this molecule. By applying robust computational protocols, we aim to predict its behavior, understand its potential as a pharmacophore, and provide a foundational dataset to accelerate its development from a theoretical concept to a tangible lead compound.

Introduction: The Rationale for a Focused Theoretical Study

The isoindolin-1-one core is a cornerstone of modern pharmacology, recognized for its synthetic accessibility and diverse biological activities.[3][4] Modifications to this scaffold have yielded potent inhibitors for various biological targets, including enzymes and receptors.[5][6][7] However, the specific derivative, this compound, remains largely uncharacterized in the scientific literature.

Our rationale for this focused investigation is twofold:

-

The Privileged Scaffold: The inherent bioactivity of the isoindolin-1-one ring system provides a high probability that its derivatives will exhibit useful pharmacological properties.[8]

-

The Hydroxymethyl Moiety: The strategic placement of a hydroxymethyl (-CH₂OH) group is a well-established tactic in medicinal chemistry to improve pharmacodynamic and pharmacokinetic profiles.[1] This group can increase aqueous solubility, provide a new hydrogen bond donor/acceptor site for enhanced target affinity, and serve as a point for metabolic hydroxylation, potentially leading to more active metabolites or predictable clearance pathways.[1][2]

This guide, therefore, proposes a bottom-up theoretical analysis to build a complete physicochemical profile of this compound, providing the critical data needed to justify and guide future experimental synthesis and biological screening.

Plausible Synthetic Pathways

While a specific, optimized synthesis for this compound is not extensively documented, established methods for constructing the isoindolin-1-one core can be adapted. A highly plausible approach involves the reductive C-N coupling and subsequent intramolecular amidation of a suitably substituted benzaldehyde, such as 2-formyl-4-(hydroxymethyl)benzoic acid or a protected variant thereof, with an amine source like ammonia. This method has proven effective for a variety of N-substituted isoindolinones and offers a direct route to the target scaffold.[9]

Alternatively, multicomponent reactions (MCRs) using a derivative of methyl 2-formylbenzoate could provide an efficient one-pot synthesis, a strategy noted for its high atom economy and ability to generate complex scaffolds rapidly.[6][10]

Core Theoretical Investigations: Methodologies and Protocols

The cornerstone of this investigation is Density Functional Theory (DFT), a computational method that provides a robust balance of accuracy and computational efficiency for molecules of this size. The protocols outlined below are based on methodologies successfully applied to related heterocyclic systems.[8][10][11]

Geometry Optimization and Vibrational Analysis

The first essential step is to determine the most stable three-dimensional conformation of the molecule.

Protocol: Ground State Geometry Optimization

-

Initial Structure: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method: Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely used and has a proven track record for providing reliable geometries for organic molecules.[8][11]

-

Basis Set: Utilize the 6-311+G(d,p) basis set. The inclusion of diffuse functions (+) is crucial for accurately describing the lone pairs on oxygen and nitrogen, while the polarization functions (d,p) are necessary for describing the bonding environment accurately.

-

Solvation Model: To simulate a more biologically relevant environment, incorporate a solvent model such as the Polarizable Continuum Model (PCM) using water or DMSO as the solvent.

-